The compound (2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, with the CAS number 1701422-87-8, is a specialized chemical belonging to the purine family. Its molecular formula is , and it has a molecular weight of 321.12 g/mol. This compound features a tetrahydrofuran ring substituted with a dichloropurine moiety and a hydroxymethyl group, which contributes to its unique chemical properties and potential biological activities .
These reactions are significant for its potential use in synthetic organic chemistry and medicinal chemistry .
The synthesis of (2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic synthesis techniques. Common methods include:
These synthetic pathways require careful control of reaction conditions to ensure high yields and purity .
This compound has potential applications in:
Its unique structure makes it a valuable candidate for further exploration in medicinal chemistry .
Interaction studies involving (2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol are crucial for understanding its mechanism of action. Key areas of focus include:
Such studies would provide insights into its potential as a therapeutic agent and help identify optimal dosages and combinations for clinical use .
Several compounds share structural similarities with (2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol. Notable examples include:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Amino-6-chloropurine | 13276-52-3 | Lacks hydroxymethyl group; used in nucleoside synthesis |
2-Hydroxyethylamino derivative | 4338-48-1 | Contains amino group; different biological activity |
6-Chloropurine riboside | 5399-87-1 | Similar purine base; used as an antiviral agent |
The uniqueness of (2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its specific stereochemistry and functional groups that may confer distinct biological properties compared to these similar compounds .